2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a tert-butylphenyl group and a carbonyl chloride functional group. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-tert-butylbenzyl chloride, have been known to react at the benzylic position .
Mode of Action
It can be inferred from related compounds that it may involve reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interactions with its targets.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may affect pathways involving the benzylic position of molecules . The downstream effects of these changes would depend on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation, and the carbonyl chloride group can be added using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Friedel-Crafts Alkylation Reagents: Such as aluminum chloride (AlCl3) for introducing alkyl groups.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can form amides, while reacting with alcohols can form esters.
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, including anti-cancer and anti-microbial compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Lacks the tert-butyl group, resulting in different steric and electronic properties.
6-Methylquinoline-4-carbonyl chloride: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the combination of its tert-butylphenyl group and quinoline core, which imparts specific steric and electronic characteristics. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13-5-10-18-16(11-13)17(20(22)24)12-19(23-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQZGFFCHFHJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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